molecular formula O8Rb6V2 B085942 Rubidium vanadium oxide (Rb3VO4) CAS No. 13566-05-7

Rubidium vanadium oxide (Rb3VO4)

Cat. No.: B085942
CAS No.: 13566-05-7
M. Wt: 184.407 g/mol
InChI Key: HTZYNDVWBRTDPS-UHFFFAOYSA-N
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Description

Rubidium vanadium oxide (Rb₃VO₄) is a ternary compound composed of rubidium (Rb), vanadium (V), and oxygen (O). In such compounds, the vanadium typically exists in the +5 oxidation state, forming tetrahedral [VO₄]³⁻ ions coordinated by alkali metal cations . Rb₃VO₄ is expected to crystallize in an orthorhombic or cubic structure, depending on synthesis conditions, with Rb⁺ ions occupying interstitial sites.

Properties

IUPAC Name

oxygen(2-);rubidium(1+);vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3O.Rb.V/q3*-2;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYNDVWBRTDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[V].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3RbV-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014491
Record name Vanadate (VO31-), rubidium (1:1)
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Molecular Weight

184.408 g/mol
Source PubChem
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CAS No.

13566-05-7, 13597-61-0, 13597-45-0
Record name Rubidium vanadium oxide (Rb3VO4)
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Record name Rubidium vanadium oxide (Rb4V2O7)
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Record name Rubidium vanadium oxide (Rb3VO4)
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Record name Rubidium vanadium oxide (Rb4V2O7)
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Record name Vanadate (VO31-), rubidium (1:1)
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Record name Tetrarubidium divanadium heptaoxide
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Record name Trirubidium vanadium tetraoxide
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Preparation Methods

Reaction Stoichiometry and Precursor Preparation

A molar ratio of 3:1 for Rb₂CO₃ to V₂O₅ ensures complete formation of Rb₃VO₄. The reactants are ground in an agate mortar to achieve particle sizes below 10 µm, enhancing reactivity. For vanadium-doped systems, partial substitution of V₂O₅ with other vanadium oxides (e.g., VO₂ or V₂O₃) may alter electronic properties but requires careful stoichiometric adjustments to avoid secondary phases.

Thermal Treatment and Atmosphere Control

The mixture is sealed in a silica glass tube under vacuum (10⁻² Torr) to prevent oxidation or contamination. Heating is performed in a tubular furnace at 700°C for 12–24 hours, followed by slow cooling (2°C/min) to room temperature. The vacuum environment suppresses the formation of hydrated or carbonate byproducts, ensuring a pure Rb₃VO₄ phase.

Structural Validation

XRD analysis confirms the hexagonal or orthorhombic crystal structure of Rb₃VO₄, depending on synthetic conditions. Rietveld refinement of diffraction data reveals lattice parameters (e.g., a = 5.82 Å, c = 7.34 Å) and bond-length distortions, such as V–O contractions in the ab-plane (1.78 Å) and elongations along the c-axis (2.01 Å). FTIR spectra exhibit characteristic vanadate vibrations at 750–850 cm⁻¹ (symmetric V–O stretching) and 300–400 cm⁻¹ (bending modes), corroborating tetrahedral VO₄³⁻ units.

Reactive Flux Method for Single-Crystal Growth

The reactive flux technique is ideal for growing high-quality Rb₃VO₄ single crystals, enabling detailed structural and electronic studies. This method employs a molten salt flux to lower reaction temperatures and enhance diffusion.

Flux Composition and Reaction Setup

A eutectic mixture of Rb₂CO₃ and K₂CO₃ (molar ratio 1:1) serves as the flux, combined with V₂O₅ and Dy₂O₃ (for doped variants). The reactants are heated to 1273 K in a platinum crucible, held for 24 hours to ensure homogeneity, and cooled at 4 K/h to 673 K. The flux is subsequently removed by washing with deionized water.

Crystal Growth Mechanisms

Slow cooling promotes the nucleation of Rb₃VO₄ crystals, with sizes up to 0.5 mm achieved under optimal conditions. The flux reduces interfacial energy, favoring the growth of well-defined facets. Energy-dispersive X-ray spectroscopy (EDS) confirms a Rb:V:O ratio of 3:1:4, with trace potassium (≤0.5 at%) from residual flux.

Phase Purity and Defect Analysis

Single-crystal XRD resolves the glaserite-type structure (space group P3̄m1), with Rb⁺ ions occupying trigonal prismatic sites between VO₄ layers. Anisotropic displacement parameters highlight minor site disorder, attributable to Rb⁺/K⁺ mixing in the flux-derived crystals.

Solution-Based Synthesis and Aqueous Chemistry

Solution methods offer a low-temperature route to Rb₃VO₄, leveraging the amphoteric nature of V₂O₅.

Hydrothermal Synthesis

Aqueous solutions of RbOH and V₂O₅ are combined in a molar ratio of 3:1 and heated in a Teflon-lined autoclave at 200°C for 48 hours. The reaction proceeds via:

V2O5+6RbOH2Rb3VO4+3H2O\text{V}2\text{O}5 + 6 \text{RbOH} \rightarrow 2 \text{Rb}3\text{VO}4 + 3 \text{H}_2\text{O}

The product is filtered, washed, and dried at 120°C to yield microcrystalline Rb₃VO₄.

Molten Salt Electrolysis

Electrolytic reduction of V₂O₅ in molten RbCl at 600°C produces Rb₃VO₄ at the cathode. A current density of 50 mA/cm² and duration of 6 hours yield 85% conversion efficiency. This method is advantageous for scalable production but requires stringent moisture control.

Comparative Analysis of Synthesis Methods

Method Temperature Atmosphere Yield Crystallinity Key Challenges
Solid-State700°CVacuum90–95%PolycrystallineResidual carbonate impurities
Reactive Flux1273 KAir70–80%Single-crystalFlux contamination
Hydrothermal200°CAqueous60–70%NanopowderHydrated byproducts
Molten Salt Electrolysis600°CInert gas85%MicrocrystallineHigh energy input

Chemical Reactions Analysis

Types of Reactions: Rubidium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Rubidium vanadium oxide can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur when rubidium vanadium oxide reacts with halogens or other reactive non-metals.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium compounds, while reduction may produce lower oxidation state vanadium compounds .

Scientific Research Applications

Rubidium vanadium oxide has several scientific research applications:

Mechanism of Action

The mechanism by which rubidium vanadium oxide exerts its effects involves its ability to undergo redox reactions. The vanadium center in the compound can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential biological activities. The molecular targets and pathways involved include interactions with cellular redox systems and enzymes that mediate oxidative stress responses .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Alkali metal vanadates share the general formula M₃VO₄ (M = Li, Na, K, Rb, Cs). Key differences arise from cation size and coordination preferences:

Compound Crystal System Cation Radius (Å) Predominant Coordination Reference
Rb₃VO₄ Orthorhombic* 1.66 (Rb⁺) 8–12 (Rb⁺)
Li₃VO₄ Orthorhombic 0.76 (Li⁺) 6 (Li⁺)
Na₃VO₄ Cubic 1.02 (Na⁺) 6–8 (Na⁺)
K₃VO₄ Cubic 1.38 (K⁺) 8–10 (K⁺)
VO₂ Monoclinic Octahedral (V⁴⁺)

*Inferred from Rb₂O’s anti-fluorite structure . The larger Rb⁺ likely distorts the lattice compared to Li₃VO₄.

Thermal and Electrical Properties

  • Phase Transitions: VO₂ exhibits a reversible insulator-to-metal transition near 68°C, with resistivity dropping by orders of magnitude .
  • Thermal Stability : Alkali vanadates generally decompose at high temperatures. Li₃VO₄ is stable up to ~600°C in inert atmospheres , while Rb₃VO₄’s stability is hypothesized to exceed this due to Rb⁺’s lower polarizability.

Chemical Reactivity

  • Water Reactivity : Rb₂O reacts violently with water , but Rb₃VO₄’s reactivity is moderated by the covalently bonded [VO₄]³⁻. Comparatively, Na₃VO₄ and K₃VO₄ hydrolyze readily in moist air, forming hydrated species.
  • Acid/Base Behavior: VO₂ is amphoteric, dissolving in acids as [VO]²⁺ and in bases as [V₄O₉]²⁻ or [VO₄]⁴⁻ . Rb₃VO₄ likely reacts with non-oxidizing acids to release VO₄³⁻, but experimental confirmation is needed.

Electrochemical Performance

Li₃VO₄ is extensively studied as a lithium-ion battery anode, offering a theoretical capacity of 394 mAh/g . Rb₃VO₄’s larger cation may hinder ionic diffusion, making it less suitable for batteries. However, its high Rb⁺ mobility could be advantageous in solid-state ion conductors.

Q & A

Q. What are the established synthesis protocols for Rb₃VO₄, and how do reaction conditions influence purity and crystallinity?

Methodological Answer: Rb₃VO₄ is typically synthesized via solid-state reactions. A stoichiometric mixture of rubidium oxide (Rb₂O) and vanadium pentoxide (V₂O₅) is heated under inert conditions (e.g., argon) to prevent oxidation or moisture absorption, given Rb₂O's sensitivity to atmospheric oxygen and water . Key parameters include:

  • Temperature: 500–700°C for 12–24 hours to ensure complete reaction.
  • Stoichiometry: A 3:1 molar ratio of Rb₂O to V₂O₅.
  • Post-synthesis handling: Rapid cooling and storage in desiccators to avoid hydration.
    Characterization via X-ray diffraction (XRD) confirms phase purity, while scanning electron microscopy (SEM) evaluates crystallinity. Impurities often arise from incomplete reaction or side phases like RbVO₃, which can be minimized by iterative heating cycles .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing the structural properties of Rb₃VO₄?

Methodological Answer:

  • XRD: Primary tool for identifying crystal structure (cubic symmetry in Rb₃VO₄) and detecting impurities. Rietveld refinement quantifies lattice parameters (e.g., a = 8.42 Å) .
  • Raman Spectroscopy: Probes vanadate (VO₄³⁻) vibrational modes (~800–900 cm⁻¹ for symmetric V–O stretching) to confirm tetrahedral coordination .
  • X-ray Absorption Near-Edge Structure (XANES): Determines vanadium’s oxidation state (+5 in Rb₃VO₄) by comparing edge energies to standards like V₂O₅ .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability; Rb₃VO₄ decomposes above 400°C .

Q. How can researchers determine the oxidation state of vanadium in Rb₃VO₄, and what analytical methods validate this?

Methodological Answer:

  • Titration: Redox titration with Fe²⁺ under acidic conditions quantifies V⁵⁺ via stoichiometric conversion (V⁵⁺ → V⁴⁺) .
  • XANES/EXAFS: Edge-position analysis and pre-edge features (e.g., 1s → 3d transitions at ~5470 eV) confirm +5 oxidation state .
  • Electron Paramagnetic Resonance (EPR): Absence of paramagnetic signals (e.g., V⁴⁺) confirms diamagnetic V⁵⁺ .

Advanced Research Questions

Q. What mechanisms explain Rb₃VO₄’s catalytic activity in hydrogen storage systems, and how can these be optimized?

Methodological Answer: Rb₃VO₄ perovskites enhance MgH₂ hydrolysis by lowering activation energy through:

  • Surface Modification: Rb₃VO₄ nanoparticles provide active sites for H₂O dissociation, accelerating H₂ release .
  • Synergistic Effects: Composite preparation (e.g., with carbon supports) improves dispersion and stability.
    Experimental Optimization:
  • Catalyst Loading: 5–10 wt% Rb₃VO₄ in MgH₂ maximizes H₂ yield.
  • Kinetic Studies: Time-resolved gas chromatography tracks H₂ evolution rates under controlled humidity .

Q. How does the electronic structure of Rb₃VO₄ influence its phase stability under varying thermal conditions?

Methodological Answer:

  • Bandgap Analysis: Diffuse reflectance spectroscopy (DRS) measures optical bandgap (~3.2 eV), correlating with thermal stability.
  • Density Functional Theory (DFT): Computes electronic density of states (DOS) to predict phase transitions. Experimental validation via high-temperature XRD identifies decomposition pathways (e.g., Rb₃VO₄ → RbVO₃ + Rb₂O above 400°C) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies of Rb₃VO₄ across different studies?

Methodological Answer:

  • Controlled Replication: Standardize synthesis protocols (e.g., inert atmosphere, precursor purity) to isolate variables .
  • Cross-Validation: Compare catalytic performance using identical testing setups (e.g., 25°C, 1 atm H₂O pressure).
  • Advanced Characterization: Operando spectroscopy (e.g., Raman under reaction conditions) identifies transient intermediates that affect efficiency .

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